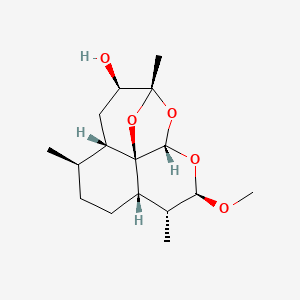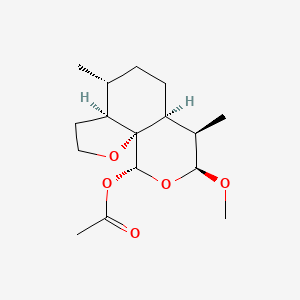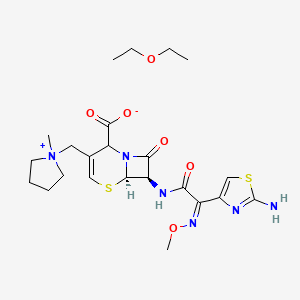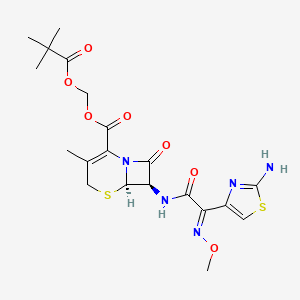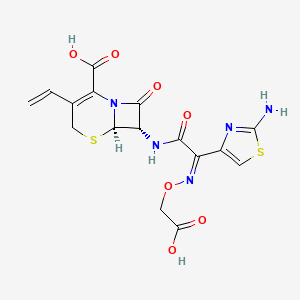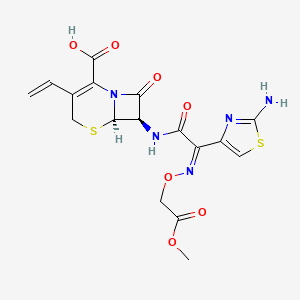
Gatifloxacin N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gatifloxacin N-Oxide is a derivative of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. Gatifloxacin is known for its broad-spectrum antibacterial activity, targeting both Gram-positive and Gram-negative bacteria. The N-Oxide derivative is of interest due to its potential enhanced pharmacological properties and unique chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Gatifloxacin N-Oxide typically involves the oxidation of Gatifloxacin. A common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
- Dissolving Gatifloxacin in an appropriate solvent.
- Adding the oxidizing agent gradually while maintaining the reaction temperature.
- Isolating the product through filtration or crystallization.
- Purifying the compound using techniques like recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: Gatifloxacin N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxides.
Reduction: Reduction reactions can revert the N-Oxide back to Gatifloxacin.
Substitution: The N-Oxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Higher oxides of Gatifloxacin.
Reduction: Gatifloxacin.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Gatifloxacin N-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation-reduction mechanisms and the behavior of N-Oxide functional groups.
Biology: Investigated for its potential enhanced antibacterial activity compared to Gatifloxacin.
Medicine: Explored for its potential use in treating bacterial infections with improved efficacy and reduced side effects.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
The mechanism of action of Gatifloxacin N-Oxide is similar to that of Gatifloxacin. It inhibits bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication, transcription, repair, and recombination. The N-Oxide group may enhance the binding affinity or stability of the compound, leading to improved antibacterial activity.
Comparaison Avec Des Composés Similaires
Gatifloxacin: The parent compound with broad-spectrum antibacterial activity.
Moxifloxacin: Another fourth-generation fluoroquinolone with similar antibacterial properties.
Levofloxacin: A third-generation fluoroquinolone with a slightly different spectrum of activity.
Uniqueness: Gatifloxacin N-Oxide is unique due to the presence of the N-Oxide functional group, which may confer enhanced pharmacological properties such as increased stability, improved solubility, or reduced toxicity. Its distinct chemical behavior also makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
1798008-43-1 |
|---|---|
Formule moléculaire |
C19H22FN3O5 |
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methyl-1-oxidopiperazin-1-ium-1-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H22FN3O5/c1-10-9-23(27,6-5-21-10)16-14(20)7-12-15(18(16)28-2)22(11-3-4-11)8-13(17(12)24)19(25)26/h7-8,10-11,21H,3-6,9H2,1-2H3,(H,25,26) |
Clé InChI |
INAPBMHQEZGEQN-UHFFFAOYSA-N |
SMILES canonique |
CC1C[N+](CCN1)(C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)[O-] |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


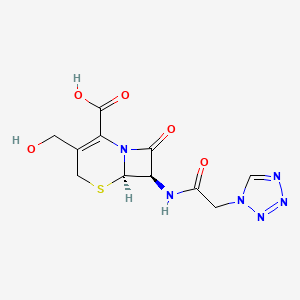
![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601290.png)
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601291.png)
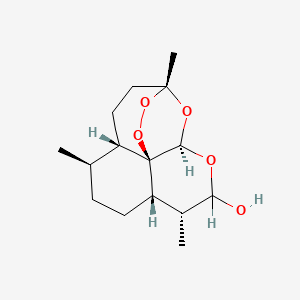
![(2S,3R,6RS)-2-(3-Oxobutyl)-3-methyl-6-[(R)-2-propanal]cyclohexanone](/img/structure/B601295.png)
